molecular formula C16H17N5O4 B3006922 4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide CAS No. 2034528-18-0

4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide

Numéro de catalogue B3006922
Numéro CAS: 2034528-18-0
Poids moléculaire: 343.343
Clé InChI: BBTCYZACIJJIDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis and Tuberculostatic Activity of Novel Compounds

The paper titled "Synthesis and tuberculostatic activity of novel N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide and N′-methylpyrimidine-2-carbohydrazide derivatives" discusses the synthesis of N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide derivatives, which are used as starting materials to obtain various compounds with potential activity against Mycobacterium tuberculosis. The synthesis involves the creation of methyl N′-methylhydrazinecarbodithioates, which are then used to produce 1,3,4-oxadiazoles and 1,2,4-triazoles with a free NH2 group at the N-4 position. The study also includes the synthesis of compounds containing cyclic amines at N-4 of the 1,2,4-triazole ring. A structure–activity relationship analysis was performed for the synthesized compounds .

Synthesis of Phthalimido-N-oxy-ethyl Derivatives

Another study, "Synthesis of some 1-{2-(phthalimido-N-oxy)-ethyl} derivatives of 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides," describes a multistep reaction sequence to synthesize a series of derivatives. The process begins with the condensation of ethyl acetoacetate, various araldehydes, and ammonia to yield diethyl 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Subsequent reactions involve hydrazine hydrate and benzoxazine-4(3H)-one to produce the final compounds. The structures of these compounds were confirmed using elemental analysis, IR, 1H NMR, and mass spectral data .

Structural Characterisation of Amides from Picolinic Acid

The third paper, "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid," focuses on the synthesis of mono- and bis-amides from picolinic acid and pyridine-2,6-dicarboxylic acid with N-alkylanilines. These amides are of interest for their potential applications in various fields such as catalysis and coordination chemistry. The study also explores the reaction of picolinic acid with thionyl chloride, which leads to the formation of N-alkyl-N-phenylpicolinamides and 4-chloro-N-alkyl-N-phenylpicolinamides. X-ray crystal structures for six compounds were described, revealing a preference for cis amide geometry. Variable temperature 1H NMR experiments provided insights into amide bond isomerisation in solution .

Applications De Recherche Scientifique

1. Tuberculostatic Activity

A study by Bogdanowicz et al. (2012) focused on synthesizing derivatives similar to 4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide. These compounds were tested for their activity against Mycobacterium tuberculosis, showing potential as tuberculostatic agents (Bogdanowicz, Foks, Gobis, & Augustynowicz-Kopeć, 2012).

2. Synthetic Route for Pyrrolo[2,3-c]pyridazines

Maeba and Castle (1979) explored the thermolysis of compounds structurally related to 4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide, providing a new synthetic route to pyrrolo[2,3-c]pyridazines, a class of compounds with potential in various chemical applications (Maeba & Castle, 1979).

3. Anticonvulsant Activity

A study by Edafiogho et al. (1992) on novel enaminones derived from cyclic beta-dicarbonyl precursors, related to the compound , showed significant anticonvulsant activity. This suggests potential use in neurological disorders (Edafiogho et al., 1992).

4. Synthesis of Fused Pyridine Derivatives

Al-Issa (2012) conducted research on the synthesis of new pyridine and fused pyridine derivatives, which include structural elements similar to 4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide. These compounds have potential applications in material science and as intermediates in pharmaceutical chemistry (Al-Issa, 2012).

5. Biological Evaluation of Derivatives

Shainova et al. (2019) evaluated a series of derivatives based on a similar compound for biological activity. Their findings highlight the potential of these compounds in biologically active materials and drug development (Shainova, Gomktsyan, Karapetyan, & Yengoyan, 2019).

6. Antiinflammatory Activity

Research by Rajasekaran, Sivakumar, and Jayakar (1999) on ibuprofen analogs, structurally related to the compound , demonstrated potent antiinflammatory activity. This indicates possible applications in the development of new antiinflammatory drugs (Rajasekaran, Sivakumar, & Jayakar, 1999).

7. Hydrogen-Bonding in Structures

Smith and Wermuth (2012) studied hydrogen-bonding patterns in compounds containing elements similar to 4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide. This research is relevant for understanding the structural properties of these compounds (Smith & Wermuth, 2012).

Mécanisme D'action

Target of Action

The primary targets of the compound “4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide” are currently unknown. The compound is a derivative of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Mode of Action

It’s known that the compound contains a 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid moiety , which may play a role in its biological activity.

Pharmacokinetics

The compound is a solid at room temperature , which may influence its absorption and distribution in the body. The compound’s molecular weight (154.12 g/mol ) and its chemical structure may also impact its metabolism and excretion.

Propriétés

IUPAC Name

4-[1-(1-methyl-6-oxopyridazine-3-carbonyl)pyrrolidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-20-14(22)3-2-12(19-20)16(24)21-7-5-11(9-21)25-10-4-6-18-13(8-10)15(17)23/h2-4,6,8,11H,5,7,9H2,1H3,(H2,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTCYZACIJJIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.